molecular formula C12H10ClNO B8346846 2-Chloro-5-phenoxyaniline

2-Chloro-5-phenoxyaniline

Cat. No. B8346846
M. Wt: 219.66 g/mol
InChI Key: JTFKLSFOJWYTIW-UHFFFAOYSA-N
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Patent
US09388161B2

Procedure details

A heat gun-dried 100-mL round bottomed flask equipped with a magnetic stir bar was charged with potassium phosphate (5.91 g, 27.9 mmol), picolinic acid (0.171 g, 1.393 mmol), copper(I) iodide (0.133 g, 0.697 mmol), 3-amino-4-chlorophenol (2.0 g, 13.93 mmol), dimethylsulfoxide (27.9 mL), and iodobenzene (3.41 g, 16.72 mmol). The resulting mixture was heated to 80° C. After 15 h, the reaction mixture was subjected to an aqueous workup to afford the crude product, which was then purified by flash chromatography to afford pure 2-chloro-5-phenoxyaniline (2.61 g, 85%). MS (ESI, pos. ion) m/z 220 [M+1].
Quantity
5.91 g
Type
reactant
Reaction Step One
Quantity
0.171 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.41 g
Type
reactant
Reaction Step One
Quantity
0.133 g
Type
catalyst
Reaction Step One
Quantity
27.9 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
P([O-])([O-])([O-])=O.[K+].[K+].[K+].N1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[C:15]([OH:17])=O.[NH2:18][C:19]1[CH:20]=[C:21](O)[CH:22]=[CH:23][C:24]=1[Cl:25].IC1C=CC=CC=1>[Cu]I.CS(C)=O>[Cl:25][C:24]1[CH:23]=[CH:22][C:21]([O:17][C:15]2[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=2)=[CH:20][C:19]=1[NH2:18] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
5.91 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
0.171 g
Type
reactant
Smiles
N1=C(C=CC=C1)C(=O)O
Name
Quantity
2 g
Type
reactant
Smiles
NC=1C=C(C=CC1Cl)O
Name
Quantity
3.41 g
Type
reactant
Smiles
IC1=CC=CC=C1
Name
Quantity
0.133 g
Type
catalyst
Smiles
[Cu]I
Name
Quantity
27.9 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A heat gun-dried 100-mL round bottomed flask
CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stir bar
CUSTOM
Type
CUSTOM
Details
to afford the crude product, which
CUSTOM
Type
CUSTOM
Details
was then purified by flash chromatography

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
ClC1=C(N)C=C(C=C1)OC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.61 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 853%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.